(2E)-3-{4-[(3-fluorobenzyl)oxy]phenyl}-2-(4-nitrophenyl)prop-2-enenitrile
Overview
Description
(2E)-3-{4-[(3-fluorobenzyl)oxy]phenyl}-2-(4-nitrophenyl)prop-2-enenitrile is an organic compound characterized by its complex structure, which includes a fluorobenzyl group, a nitrophenyl group, and a prop-2-enenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{4-[(3-fluorobenzyl)oxy]phenyl}-2-(4-nitrophenyl)prop-2-enenitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-[(3-fluorobenzyl)oxy]benzaldehyde: This intermediate can be synthesized by reacting 4-hydroxybenzaldehyde with 3-fluorobenzyl bromide in the presence of a base such as potassium carbonate.
Knoevenagel Condensation: The intermediate 4-[(3-fluorobenzyl)oxy]benzaldehyde is then subjected to a Knoevenagel condensation reaction with 4-nitrobenzyl cyanide in the presence of a base like piperidine to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-{4-[(3-fluorobenzyl)oxy]phenyl}-2-(4-nitrophenyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of the nitro group to an amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
(2E)-3-{4-[(3-fluorobenzyl)oxy]phenyl}-2-(4-nitrophenyl)prop-2-enenitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-3-{4-[(3-fluorobenzyl)oxy]phenyl}-2-(4-nitrophenyl)prop-2-enenitrile involves its interaction with specific molecular targets. The compound’s effects are mediated through pathways that include:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating receptor activity to elicit biological responses.
DNA Intercalation: Binding to DNA and affecting its replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-2-(4-nitrophenyl)prop-2-enenitrile
- (2E)-3-{4-[(3-methylbenzyl)oxy]phenyl}-2-(4-nitrophenyl)prop-2-enenitrile
- (2E)-3-{4-[(3-bromobenzyl)oxy]phenyl}-2-(4-nitrophenyl)prop-2-enenitrile
Uniqueness
The uniqueness of (2E)-3-{4-[(3-fluorobenzyl)oxy]phenyl}-2-(4-nitrophenyl)prop-2-enenitrile lies in its fluorine atom, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability compared to its analogs .
Properties
IUPAC Name |
(E)-3-[4-[(3-fluorophenyl)methoxy]phenyl]-2-(4-nitrophenyl)prop-2-enenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN2O3/c23-20-3-1-2-17(13-20)15-28-22-10-4-16(5-11-22)12-19(14-24)18-6-8-21(9-7-18)25(26)27/h1-13H,15H2/b19-12- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOKZSNSQRHUAD-UNOMPAQXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC2=CC=C(C=C2)C=C(C#N)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)COC2=CC=C(C=C2)/C=C(/C#N)\C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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